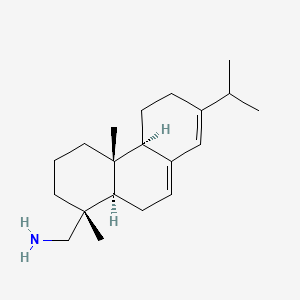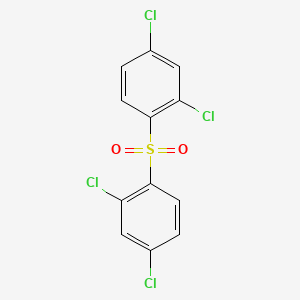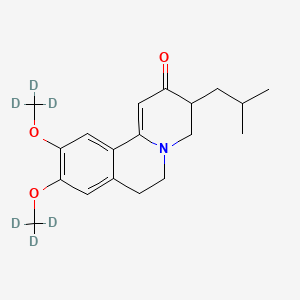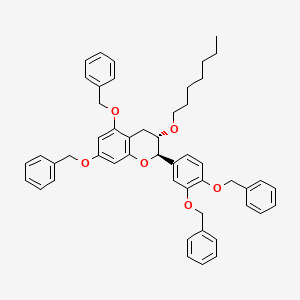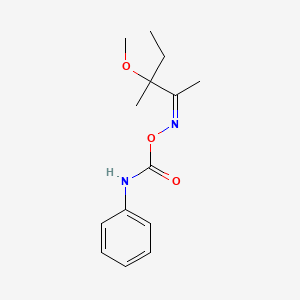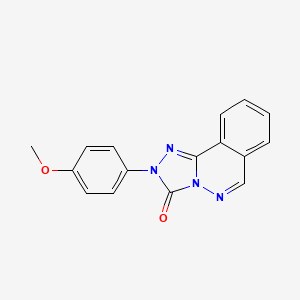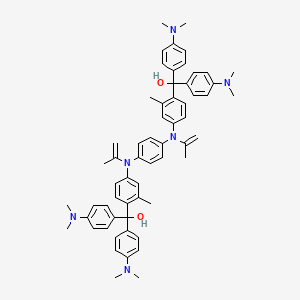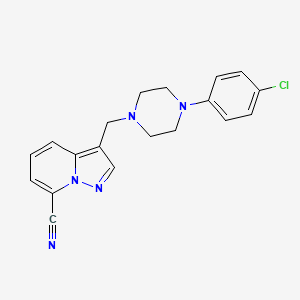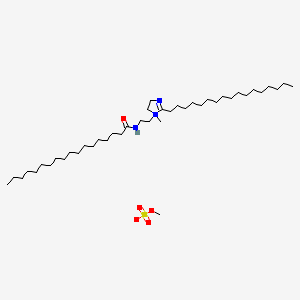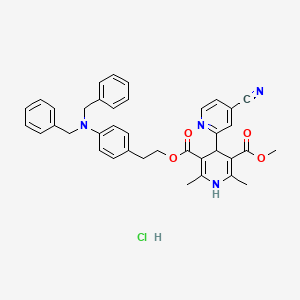
(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bipyridine, carboxylic acid, cyano, and ester groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of carboxylic acid groups, cyano groups, and esterification. Each step requires specific reagents and conditions, such as:
Bipyridine Core Formation: Using pyridine derivatives and coupling reactions.
Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions.
Cyano Group Addition: Using cyanation reactions with reagents like sodium cyanide.
Esterification: Formation of ester groups using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions for catalysis or material science applications.
Biology
In biological research, it may serve as a probe or reagent for studying biochemical pathways or as a building block for designing bioactive molecules.
Medicine
Potential medicinal applications include its use as a precursor for drug development, targeting specific molecular pathways or receptors.
Industry
In industry, this compound could be utilized in the synthesis of advanced materials, polymers, or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, as a ligand, it may coordinate with metal ions, influencing their reactivity and stability. In biological systems, it could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2’-Bipyridine): A simpler bipyridine derivative used in coordination chemistry.
(4,4’-Bipyridine): Another bipyridine isomer with different substitution patterns.
(2,4’-Bipyridine-3,5-dicarboxylic acid): A related compound with similar functional groups but lacking the cyano and ester groups.
Uniqueness
The uniqueness of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
116308-48-6 |
|---|---|
Formule moléculaire |
C38H37ClN4O4 |
Poids moléculaire |
649.2 g/mol |
Nom IUPAC |
5-O-[2-[4-(dibenzylamino)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C38H36N4O4.ClH/c1-26-34(37(43)45-3)36(33-22-31(23-39)18-20-40-33)35(27(2)41-26)38(44)46-21-19-28-14-16-32(17-15-28)42(24-29-10-6-4-7-11-29)25-30-12-8-5-9-13-30;/h4-18,20,22,36,41H,19,21,24-25H2,1-3H3;1H |
Clé InChI |
SATRUXZUHCSRBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=NC=CC(=C5)C#N)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12723317.png)
